

Historical development and introduction of Buturon as a herbicide

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Compound of Interest

Compound Name: Buturon

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An In-depth Technical Guide on the Historical Development and Introduction of **Buturon** as a Herbicide

Introduction

Buturon is a selective, systemic herbicide belonging to the phenylurea chemical class.^[1] Its primary use was for the control of grassy weeds in various agricultural crops.^{[1][2]} First introduced in the early 1960s, **Buturon** is now considered obsolete.^{[1][2]} This technical guide provides a comprehensive overview of its historical development, chemical properties, mode of action, toxicological profile, and environmental fate, intended for researchers and professionals in the fields of agricultural science and drug development.

Chemical Identity

- IUPAC Name: 1-but-3-yn-2-yl-3-(4-chlorophenyl)-1-methylurea^[1]
- CAS Number: 3766-60-7^[1]
- Chemical Formula: C₁₂H₁₃ClN₂O^[1]
- Molecular Weight: 236.70 g/mol ^[3]

Historical Development

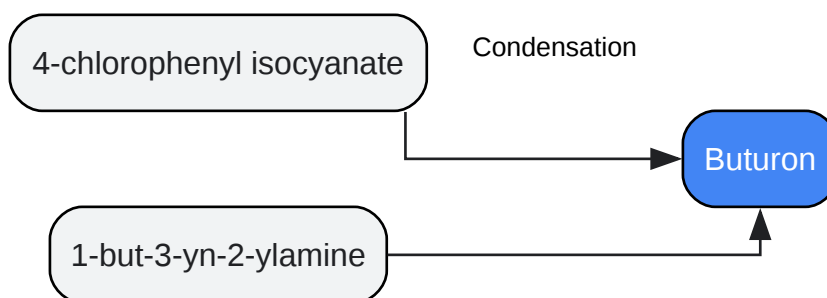
The development of synthetic organic herbicides surged in the period following World War II, a time often referred to as the "chemical era" of weed control.[3][4] This era saw the discovery and commercialization of numerous new herbicide classes that transformed agricultural practices.[4] The discovery of substituted urea herbicides began shortly after the end of WWII.[4]

Buturon was first released in 1962 under the trade name Eptapur.[1] Its introduction occurred during a period of significant innovation in the herbicide market, with many new active ingredients being commercialized.[5] **Buturon** was developed to control a range of grassy weeds in important crops like cereals.[1][2] It was also marketed under other trade names such as Arisan and Basfitox.[1]

Chemical Synthesis and Properties

Synthesis

The commercial synthesis of **Buturon** is achieved through the reaction of 4-chlorophenyl isocyanate with 1-but-3-yn-2-ylamine.[2] The process involves the condensation of these two precursors under controlled temperature and solvent conditions to form the characteristic urea linkage of the final product.[2]



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Figure 1: Chemical synthesis of **Buturon**.

Physicochemical Properties

Buturon is a colorless crystalline solid with moderate aqueous solubility and low volatility.[1][2] A summary of its key physicochemical properties is presented in Table 1.

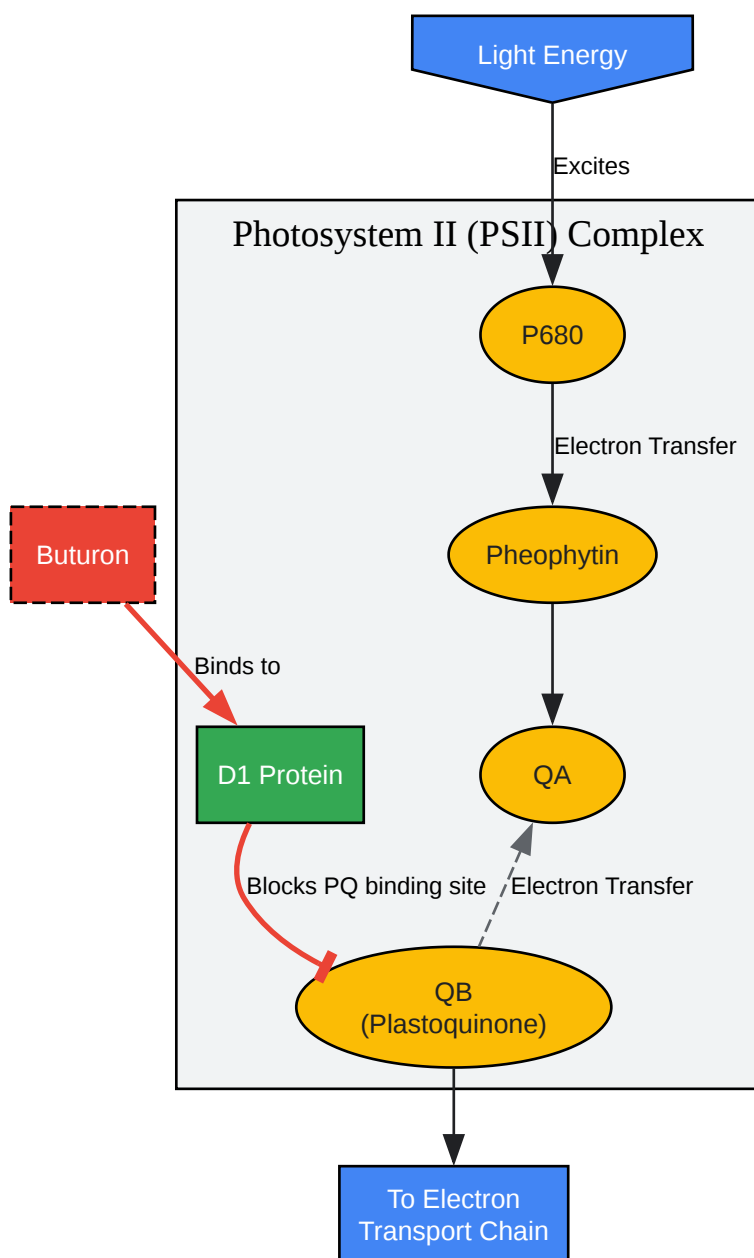
Property	Value	Reference
Appearance	Colourless crystalline solid	[1]
Density	1.233 g/cm ³	[1]
Melting Point	145 °C (293 °F; 418 K)	[1]
Water Solubility	30 mg/L	[1]
Acetone Solubility	279 g/L	[1]
Methanol Solubility	128 g/L	[1]
Benzene Solubility	9.8 g/L	[1]
Vapor Pressure	0.01 mPa	[1]

Table 1: Physicochemical properties of **Buturon**.

Mode of Action

Buturon is classified under HRAC Group C2 (globally) or Group 5 (numeric classification), which includes inhibitors of photosynthesis at Photosystem II (PSII).[1][6] Phenylurea herbicides, like **Buturon**, function by interrupting the photosynthetic electron transport chain.[7][8]

The specific site of action is the D1 protein within the PSII complex located in the thylakoid membranes of chloroplasts.[9][10] **Buturon** binds to the D1 protein, which blocks the binding of plastoquinone (PQ).[9] This action inhibits the transfer of electrons from the primary electron acceptor (QA) to the secondary electron acceptor (QB).[7] The blockage of electron flow halts the production of ATP and NADPH, which are essential for CO₂ fixation.[9] This disruption leads to a buildup of reactive oxygen species, causing lipid peroxidation and membrane damage, ultimately resulting in cell death and necrosis of the plant tissue.[11]



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Figure 2: Buturon's inhibition of electron transport in Photosystem II.

Usage and Efficacy

Buturon was typically sold as a wettable powder.[1] It was applied to control grassy weeds such as spurge, annual meadow grass, and foxtails.[1][2] Its registered use included a range of crops.

- Example Crops: Cereals (wheat, barley), berry fruits, maize, and vines.[2]
- Example Weeds Controlled: Spurge, Annual meadow grass, Foxtails.[2]

Toxicology and Safety

Buturon is classified as moderately toxic to mammals if ingested and is an irritant.[2][12] The GHS hazard statements include H302 (Harmful if swallowed) and H311 (Toxic in contact with skin).[3]

Toxicity Metric	Value	Species	Route	Reference
LD ₅₀	>1791 mg/kg	Rat	Oral	[1]
LD ₅₀	500 mg/kg	Rabbit	Dermal	[1]

Table 2: Acute toxicity data for **Buturon**.

Studies on mice have indicated potential developmental toxicity at high doses. Daily administration of **Buturon** at doses over 300 mg/kg/day induced post-implantative loss and developmental retardation.[1] A dose-dependent trend of teratogenic effects, including cleft palate and hypoplasia of the upper jaw, was also observed.[1]

Metabolism and Environmental Fate

Metabolism

- In Plants: **Buturon** is metabolized in plants. In wheat, approximately 25% of the applied **Buturon** is metabolized within seven days.[1] This rate is significantly faster in nutrient-deficient plants. The primary metabolite groups identified are carbamates, unstable products, a group containing p-chloroacetanilide, and various conjugates.[1]
- In Animals: In rats, **Buturon** is metabolized and excreted relatively quickly. Within four days, 68% is eliminated through urine and 20% through faeces.[1]

Environmental Fate

Buturon degrades rapidly in the environment and is not considered persistent, although some of its metabolites may persist longer.^[1] It has low volatility, which limits its atmospheric dispersal.^[1] Its moderate aqueous solubility suggests a potential for mobility in soil, but rapid degradation mitigates extensive leaching.^{[1][2]}

Experimental Protocols

Detailed experimental protocols for an obsolete herbicide like **Buturon** are not commonly available. However, standard methodologies for the synthesis, efficacy testing, and residue analysis of phenylurea herbicides are well-established.

General Synthesis Protocol for Phenylureas

The synthesis of phenylurea herbicides generally involves the reaction of a substituted phenyl isocyanate with an appropriate amine.

- **Reaction Setup:** A solution of the amine (e.g., 1-but-3-yn-2-ylamine) is prepared in a suitable aprotic solvent (e.g., dichloromethane) in a reaction vessel under an inert atmosphere (e.g., nitrogen).^[13]
- **Addition of Isocyanate:** The substituted phenyl isocyanate (e.g., 4-chlorophenyl isocyanate) is dissolved in the same solvent and added dropwise to the amine solution, often at a controlled temperature (e.g., 0 °C to room temperature).^{[14][15]}
- **Reaction Monitoring:** The reaction is stirred for a period ranging from a few hours to overnight.^[13] Progress is monitored using Thin Layer Chromatography (TLC).^[14]
- **Workup and Purification:** Upon completion, the reaction mixture is typically washed with water and brine.^[13] The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent, to yield the final phenylurea compound.^{[13][14]}

General Protocol for Herbicide Efficacy Bioassay

A soil bioassay is a common method to determine the biological activity of herbicide residues.^[2]

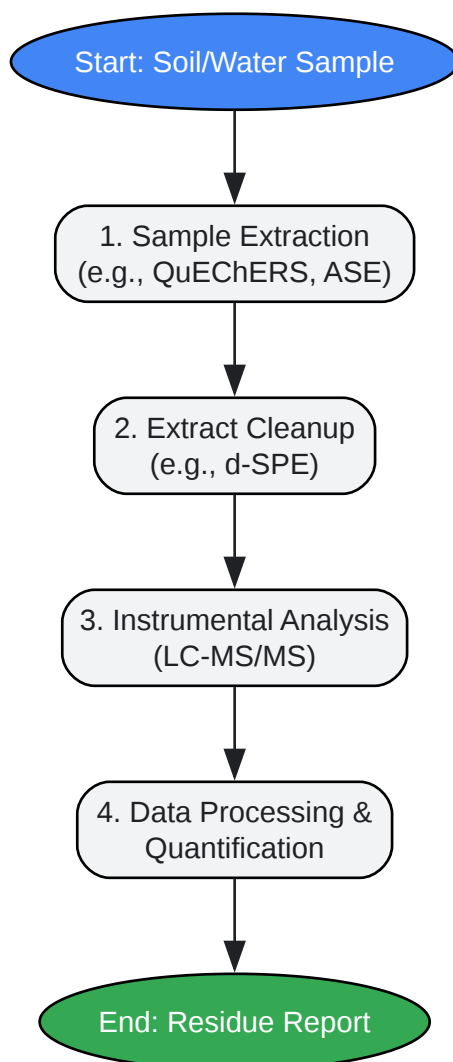
- **Soil Sampling:** Collect representative soil samples from the top 2-4 inches of the target field. [\[12\]](#) A separate control soil, known to be free of herbicides, must also be collected.[\[1\]](#)
- **Potting:** Fill several small pots (e.g., 3-4 inches) with the field soil and the control soil. Label each pot clearly.[\[1\]](#)
- **Planting:** Sow seeds of a highly sensitive indicator species (e.g., oats, ryegrass, tomato, cucumber for different herbicide groups) in each pot.[\[1\]](#)[\[12\]](#)
- **Growth Conditions:** Place the pots in a greenhouse or a well-lit indoor area with controlled temperature and watering.[\[1\]](#)
- **Evaluation:** Observe the plants for approximately three weeks after germination.[\[12\]](#) Compare the growth of plants in the treated soil to those in the control soil. Assess for symptoms of herbicide injury, such as stunting, chlorosis (yellowing), necrosis (tissue death), and malformed leaves or roots.[\[12\]](#)

General Protocol for Herbicide Residue Analysis

Modern analytical methods for determining herbicide residues in environmental samples often involve chromatography coupled with mass spectrometry.

- **Sample Extraction:** A representative sample (e.g., 5-10g of soil) is homogenized. The herbicide is extracted using a suitable solvent system, often with methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) which uses acetonitrile followed by a salting-out step.[\[16\]](#) Accelerated Solvent Extraction (ASE) at elevated temperature and pressure can also be used.[\[17\]](#)
- **Cleanup:** The crude extract is subjected to a cleanup step to remove interfering matrix components. This is commonly done using dispersive solid-phase extraction (d-SPE) with sorbents like PSA (primary secondary amine) and C18.[\[16\]](#)
- **Analysis:** The final extract is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[\[16\]](#)[\[17\]](#) This technique provides high sensitivity and selectivity, allowing for both the quantification of the parent herbicide and the identification of its metabolites.[\[17\]](#)

- Quantification: Quantification is typically performed using matrix-matched calibration standards and internal standards (often isotopically labeled versions of the analytes) to ensure accuracy.[16]



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Figure 3: General workflow for herbicide residue analysis.

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